molecular formula C13H8O B147395 Phenalen-1-one CAS No. 548-39-0

Phenalen-1-one

Cat. No.: B147395
CAS No.: 548-39-0
M. Wt: 180.2 g/mol
InChI Key: WWBGWPHHLRSTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Phenalen-1-one has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Phenalen-1-one primarily targets bacterial cells, particularly those forming biofilms . The compound has been shown to be effective against various bacterial species, including Actinomyces naeslundii, Streptococcus mutans, and Escherichia coli .

Mode of Action

This compound’s mode of action is primarily through antimicrobial photodynamic therapy (aPDT). In aPDT, this compound acts as a photosensitizer . When exposed to light, the photosensitizer produces reactive oxygen species (ROS), which can cause damage to bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the generation of reactive oxygen species (ROS) during aPDT . ROS can cause oxidative damage to various cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Pharmacokinetics

The effectiveness of this compound in apdt suggests that it can be effectively delivered to the target site and activated by light exposure .

Result of Action

The primary result of this compound’s action is the reduction of bacterial viability. Studies have shown significant reductions in colony-forming units (CFUs) of targeted bacteria following treatment with this compound and light exposure . This indicates that this compound can effectively kill bacteria when used in aPDT .

Action Environment

The efficacy of this compound is influenced by several environmental factors. The presence of light is crucial for the activation of this compound and the subsequent production of ROS . Additionally, the concentration of this compound and the duration of light exposure can also impact its antimicrobial efficacy .

Safety and Hazards

Perinaphthenone causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

Perinaphthenone could be used as an antifungal agent or as a structural template for the development of new fungicide compounds . The antifungal properties of perinaphthenone may be modulated through the incorporation of substituents in the naphthalene core or in the α, β-unsaturated carbonyl system . Future studies could focus on discovering the genes contributing to Perinaphthenone biosynthesis in bananas and explore their applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenalen-1-one can be synthesized through several methods. One common synthetic route involves the cyclization of 2-naphthol with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in a suitable solvent like nitrobenzene .

Industrial Production Methods

Industrial production of perinaphthenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and catalyst, as well as the control of temperature and reaction time, are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Phenalen-1-one

This compound is unique due to its high efficiency in generating singlet oxygen and its significant role in plant defense mechanisms. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBGWPHHLRSTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203278
Record name Phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-39-0
Record name Phenalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenalen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenalen-1-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENALENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenalen-1-one
Reactant of Route 2
Phenalen-1-one
Reactant of Route 3
Phenalen-1-one
Reactant of Route 4
Phenalen-1-one
Reactant of Route 5
Phenalen-1-one
Reactant of Route 6
Phenalen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.